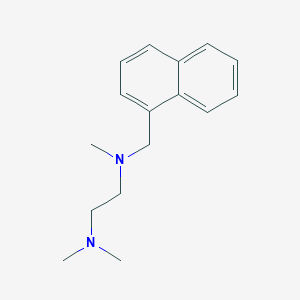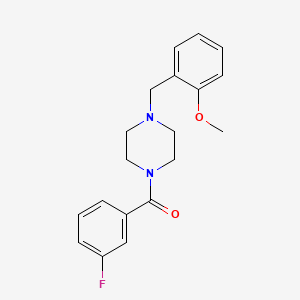
1-(3-fluorobenzoyl)-4-(2-methoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzoyl)-4-(2-methoxybenzyl)piperazine, also known as FBP, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.
作用機序
The mechanism of action of 1-(3-fluorobenzoyl)-4-(2-methoxybenzyl)piperazine is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory and analgesic effects. The exact mechanism of this compound's antidepressant and anxiolytic effects is not known, but it has been suggested that this compound may modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. This compound also inhibits the expression of several genes involved in cell proliferation and survival. In addition, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to reduce pain and inflammation in animal models of arthritis. Finally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of 1-(3-fluorobenzoyl)-4-(2-methoxybenzyl)piperazine is its broad spectrum of activity against various cancer cell lines. This compound has also been shown to have low toxicity in animal models. However, one limitation of this compound is its poor solubility in water, which may limit its use in certain experimental settings. In addition, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on 1-(3-fluorobenzoyl)-4-(2-methoxybenzyl)piperazine. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of this compound's mechanism of action in more detail, particularly with regard to its antidepressant and anxiolytic effects. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential as a therapeutic agent. Its antitumor, anti-inflammatory, analgesic, antidepressant, and anxiolytic properties make it a versatile compound for further investigation. However, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
合成法
The synthesis of 1-(3-fluorobenzoyl)-4-(2-methoxybenzyl)piperazine involves the reaction of 1-(3-fluorobenzoyl)piperazine with 2-methoxybenzyl chloride in the presence of a base. This reaction results in the formation of this compound as a white solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
1-(3-fluorobenzoyl)-4-(2-methoxybenzyl)piperazine has been extensively studied for its potential as a therapeutic agent. It has been shown to have significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its anti-inflammatory and analgesic properties. In addition, this compound has been studied for its potential as an antidepressant and anxiolytic agent.
特性
IUPAC Name |
(3-fluorophenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-8-3-2-5-16(18)14-21-9-11-22(12-10-21)19(23)15-6-4-7-17(20)13-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUDSVVJSOGRTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

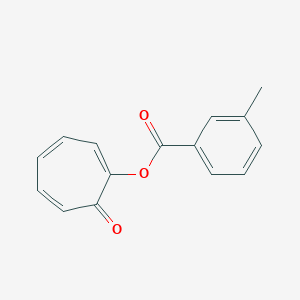
![N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5814279.png)
![methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5814281.png)

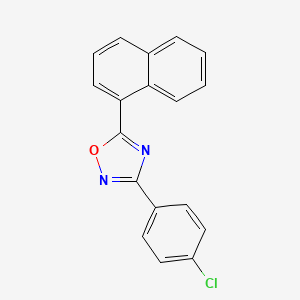
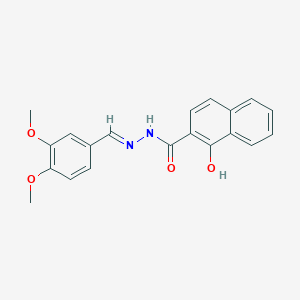
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5814313.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814318.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5814325.png)
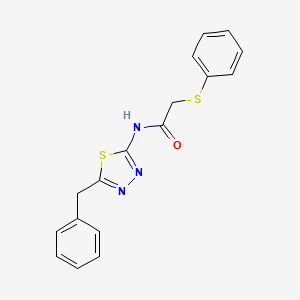
![4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B5814334.png)
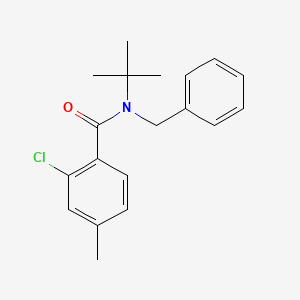
![N-(3-{[(acetylamino)carbonothioyl]amino}-4-chlorophenyl)propanamide](/img/structure/B5814361.png)
